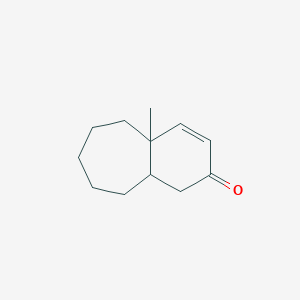
2-Propyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1-benzothiophene is an organic compound with the molecular formula C11H12S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. Benzothiophenes are known for their presence in petroleum-related deposits and their use as starting materials in the synthesis of larger, bioactive structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing benzo[b]thiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, leading to the final product via an S-migration process . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, catalyzed by CuBr/1,10-Phen in an Ullmann cross-coupling reaction .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials under harsh reaction conditions. The development of green and efficient methods for synthesizing these compounds is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of benzo[b]thiophene derivatives can lead to the formation of thiophene 1-oxides.
Reduction: Reduction reactions can modify the sulfur atom or other substituents on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) and trifluoroacetic acid (CF3CO2H) for oxidation reactions.
Reducing agents: Various reducing agents depending on the specific reaction requirements.
Catalysts: Metal catalysts like CuBr and 1,10-Phen for Ullmann cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce thiophene 1-oxides, while substitution reactions can yield a variety of functionalized benzothiophene derivatives .
Scientific Research Applications
2-Propyl-1-benzothiophene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2-propyl- involves various molecular targets and pathways. For instance, the formation of a quaternary spirocyclization intermediate through selective ipso-addition leads to the final product via an S-migration process .
Comparison with Similar Compounds
2-Propyl-1-benzothiophene can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different structural and chemical properties.
Thiophene derivatives:
This compound stands out due to its specific synthetic routes, reaction conditions, and diverse applications in various fields of research and industry.
Properties
CAS No. |
16587-32-9 |
|---|---|
Molecular Formula |
C11H12S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
2-propyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
IBJARYHUXSJWRZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2S1 |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2S1 |
Synonyms |
2-PROPYLBENZO[B]THIOPHENE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














